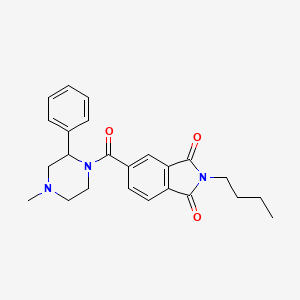
3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide, also known as ENPA, is a compound that has gained attention in scientific research due to its potential therapeutic properties. ENPA is a small molecule that has been synthesized through various methods, and its mechanism of action has been studied in vitro and in vivo.
Wirkmechanismus
The mechanism of action of 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide is not fully understood, but it has been suggested that this compound may act through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. This compound has been shown to inhibit the activity of various enzymes and proteins, including histone deacetylases, cyclooxygenase-2, and nuclear factor kappa B.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of inflammation. This compound has also been shown to have anti-microbial properties, and it has been suggested as a potential treatment for bacterial infections. Additionally, this compound has been shown to have low toxicity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide has several advantages for lab experiments, including its small size, low toxicity, and potential therapeutic properties. However, this compound also has limitations, including its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic properties in vivo, and the exploration of its potential as a drug candidate. Additionally, the development of this compound derivatives and analogs may lead to the discovery of more potent and selective compounds. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
This compound is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. This compound has been synthesized through various methods, and its mechanism of action has been studied in vitro and in vivo. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-microbial activities, and it has been suggested as a potential treatment for various diseases. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesemethoden
3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide has been synthesized through various methods, including a one-pot, three-component reaction and a Suzuki-Miyaura cross-coupling reaction. The one-pot, three-component reaction involves the reaction of 2-aminobenzimidazole, 2-bromoacetophenone, and 2-naphthalenylboronic acid in the presence of a base and a solvent. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-aminobenzimidazole with 2-bromo-N-(1-naphthalen-2-ylethyl)propanamide in the presence of a palladium catalyst, a base, and a solvent.
Wissenschaftliche Forschungsanwendungen
3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide has been studied for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-microbial activities. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential treatment for various types of cancer. This compound has also been shown to have anti-inflammatory properties, and it has been suggested as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have anti-microbial properties, and it has been suggested as a potential treatment for bacterial infections.
Eigenschaften
IUPAC Name |
3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-3-26-21-10-6-7-11-22(21)27(24(26)29)15-14-23(28)25-17(2)19-13-12-18-8-4-5-9-20(18)16-19/h4-13,16-17H,3,14-15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRFVVMUGBXFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)CCC(=O)NC(C)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-3-methylpiperidine-1-sulfonamide](/img/structure/B7550959.png)
![[7-(Ethoxycarbonylamino)-2-oxochromen-4-yl]methyl 2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-oxoacetate](/img/structure/B7550965.png)
![[2-(4-methylanilino)-2-oxo-1-phenylethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550968.png)
![2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(1-phenylethyl)benzamide](/img/structure/B7550975.png)
![N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamide](/img/structure/B7550982.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7550989.png)

![3-[(4-aminoquinazolin-2-yl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7550997.png)
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzamide](/img/structure/B7551009.png)
![1-(2,3-dihydro-1H-inden-5-yl)-5-oxo-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7551029.png)
![N-cyclopropyl-2-[4-[3-(2,4-dioxoquinazolin-1-yl)propanoyl]piperazin-1-yl]acetamide](/img/structure/B7551031.png)
![N-[2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]-2-oxo-1-phenylethyl]benzamide](/img/structure/B7551037.png)
![[1-[4-Methyl-2-(5-methylfuran-2-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7551064.png)
![Methyl 2-[[2-[4-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]phenyl]acetyl]amino]acetate](/img/structure/B7551071.png)
